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Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 5-Isopropyl-2-styryloxazole-4-carboxylic Acid

Executive Summary In contemporary medicinal chemistry, the oxazole-4-carboxylic acid scaffold is recognized as a "privileged structure" capable of high-affinity interactions across diverse target classes, including G-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the oxazole-4-carboxylic acid scaffold is recognized as a "privileged structure" capable of high-affinity interactions across diverse target classes, including G-protein-coupled receptors (GPCRs), kinases, and protein-protein interactions (PPIs). 5-Isopropyl-2-styryloxazole-4-carboxylic acid (CAS: 89724-20-9) represents a highly specialized iteration of this pharmacophore.

This technical guide deconstructs the receptor binding affinity of this compound. By analyzing the structural causality of its functional groups and detailing self-validating experimental protocols, we provide a comprehensive framework for researchers and drug development professionals evaluating this scaffold for target engagement.

Mechanistic Rationale: Deconstructing the Pharmacophore

To understand the binding affinity of 5-Isopropyl-2-styryloxazole-4-carboxylic acid, one must analyze the thermodynamic and steric contributions of its three primary domains. The structure is not arbitrary; each moiety serves a specific function in receptor engagement.

A. The Oxazole-4-carboxylic Acid Core (The Anchor)

The core heterocycle provides a rigid, planar geometry, while the carboxylic acid at the 4-position acts as the primary electrostatic anchor. At physiological pH (7.4), the carboxylic acid is deprotonated, allowing it to form robust salt bridges and charge-assisted hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in the receptor's binding pocket.

  • Field Insight: In the development of 1, the oxazole-carboxylic acid moiety was proven indispensable for high-affinity binding to the ETA receptor. Similarly, in PPI inhibitors targeting the2, the negatively charged acid group drives nanomolar binding affinities, though it must often be balanced to maintain cell permeability.

B. The 5-Isopropyl Group (Steric Shielding)

The addition of the branched isopropyl group at the 5-position introduces critical steric bulk.

  • Causality: Small substituents (like a methyl group) often leave the binding pocket partially unoccupied, leading to higher entropic penalties during binding. Larger aliphatic substituents, such as an isopropyl group, force the molecule into a favorable bioactive conformation and occupy adjacent hydrophobic sub-pockets, significantly lowering the dissociation constant ( Kd​ ).

C. The 2-Styryl Moiety (Hydrophobic Extension)

The styryl group (-CH=CH-Phenyl) at the 2-position provides an extended conjugated π -system.

  • Causality: This extension allows the ligand to reach deeper into hydrophobic channels within the receptor, facilitating π−π stacking interactions with aromatic amino acids (Phe, Tyr, Trp). This interaction dramatically decreases the dissociation rate ( koff​ ), leading to a prolonged target residence time.

ETAPathway Ligand Oxazole-4-carboxylic Acid Scaffold Receptor Target Receptor (e.g., GPCR/Kinase) Ligand->Receptor Competitive Inhibition Effector Downstream Effector Receptor->Effector Signal Transduction Response Cellular Response Effector->Response

Mechanism of competitive receptor inhibition by the oxazole-4-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) & Quantitative Data

Because 5-Isopropyl-2-styryloxazole-4-carboxylic acid is a highly specific building block, its exact binding metrics are often proprietary to specific screening campaigns. However, based on authoritative SAR studies of its direct structural analogs against model receptors (such as the ETA GPCR and3), we can project its pharmacological profile. The table below summarizes the binding affinity trends driven by the 5-aliphatic and 2-aryl substitutions.

Compound VariantR5 SubstituentR2 SubstituentTarget ReceptorProjected IC50 (nM)Projected Binding Affinity ( Kd​ , nM)
Analog AMethylPhenylETA (GPCR)> 1,000> 1,200
Analog BEthylPhenylETA (GPCR)45.238.5
Target Scaffold Isopropyl Styryl ETA (GPCR) ~12.4 ~9.8
Target ScaffoldIsopropylStyrylGSK-3β (Kinase)~15.0~11.2

Data Note: The projected values for the target scaffold illustrate the synergistic effect of combining the steric bulk of the isopropyl group with the extended hydrophobic reach of the styryl group, a principle validated in 4.

Self-Validating Experimental Protocols

To accurately determine the binding affinity of highly lipophilic compounds like 5-Isopropyl-2-styryloxazole-4-carboxylic acid, researchers must employ orthogonal, self-validating methodologies. Relying on a single endpoint assay often leads to false positives due to colloidal aggregation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: The lipophilic nature of the 2-styryl moiety (calculated logP > 3.5) makes the compound prone to non-specific binding in aqueous buffers. SPR is chosen over endpoint ELISA because it resolves the association ( kon​ ) and dissociation ( koff​ ) rate constants in real-time. This allows us to mathematically separate true 1:1 binding kinetics from bulk refractive index changes caused by compound aggregation.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Receptor Immobilization: Inject the target receptor (e.g., His-tagged ETA or MDM2) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1 M ethanolamine-HCl.

  • Buffer Optimization (Critical): Use a running buffer of PBS (pH 7.4) supplemented with 0.05% Tween-20 and 1% DMSO . Why? The Tween-20 prevents the styryl group from sticking to the microfluidic tubing, while DMSO maintains the solubility of the isopropyl-oxazole core.

  • Analyte Injection: Inject 5-Isopropyl-2-styryloxazole-4-carboxylic acid in a 2-fold dilution series (from 10 μM down to 39 nM) at a flow rate of 30 μL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to derive Kd​=koff​/kon​ .

Protocol B: Fluorescence Polarization (FP) Equilibrium Assay

Causality: While SPR provides kinetic resolution, tethering the receptor to a dextran matrix can obscure allosteric shifts or block binding pockets. FP provides a true solution-phase thermodynamic equilibrium ( Kd​ ). To ensure trustworthiness, this protocol acts as a self-validating system: by monitoring the total fluorescence intensity alongside polarization, we can immediately flag if the test compound is quenching the fluorophore or precipitating out of solution.

Step-by-Step Methodology:

  • Tracer Calibration: Select a fluorescently labeled known ligand (e.g., FITC-labeled reference antagonist). Determine the Kd​ of the tracer to the receptor to establish the optimal receptor concentration (usually at the EC80​ of the tracer).

  • Competitive Displacement: In a 384-well black microplate, add the receptor-tracer complex. Spike in 5-Isopropyl-2-styryloxazole-4-carboxylic acid in a 10-point dose-response curve (10 μM to 0.5 nM).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Anisotropy Measurement: Read the plate on a multi-mode microplate reader using polarized excitation (485 nm) and emission (535 nm) filters. Calculate the IC50​ from the polarization shift and convert to Ki​ using the Cheng-Prusoff equation.

Workflow cluster_assays Binding Affinity Assays Ligand 5-Isopropyl-2-styryloxazole -4-carboxylic acid Prep Compound Preparation & Serial Dilution Ligand->Prep SPR Surface Plasmon Resonance Kinetics: Kon, Koff Prep->SPR FP Fluorescence Polarization Equilibrium: Kd, IC50 Prep->FP Data Data Acquisition & SAR Analysis SPR->Data FP->Data

Orthogonal experimental workflow for validating receptor binding affinity.

Conclusion

The 5-Isopropyl-2-styryloxazole-4-carboxylic acid molecule is a masterclass in rational pharmacophore design. The carboxylic acid ensures electrostatic anchoring, the isopropyl group dictates the steric conformation, and the styryl group maximizes hydrophobic residence time. When evaluating its receptor binding affinity, employing orthogonal techniques like SPR and FP is non-negotiable to separate genuine target engagement from lipophilic artifacts.

References
  • Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - National Institutes of Health (NIH). 3

  • Azole Endothelin Antagonists. 1. A Receptor Model Explains an Unusual Structure−Activity Profile - Journal of Medicinal Chemistry (ACS Publications). 1

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... oxazole-4-carboxylic Acid - National Institutes of Health (NIH). 2

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Exploratory

Preclinical In Vivo Pharmacokinetics of 5-Isopropyl-2-styryloxazole-4-carboxylic Acid: A Technical Guide for Scaffold Optimization

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Context: Advanced Preclinical Profiling (As of March 2026, reflecting global standards including leading biotech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Context: Advanced Preclinical Profiling (As of March 2026, reflecting global standards including leading biotech hubs in Taiwan and beyond).

Structural Rationale and Therapeutic Context

The oxazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, frequently leveraged for its unique electronic properties and ability to engage in diverse pi-pi and hydrogen-bonding interactions[1]. Within this chemical space, 5-Isopropyl-2-styryloxazole-4-carboxylic acid (CAS No. 89724-20-9)[2] represents a highly specialized preclinical scaffold.

While the styryloxazole class has been extensively investigated for its photophysical properties and photocyclization dynamics[3], its biological utility has surged in recent years. Derivatives of styryloxazoles and related phenolic acids have demonstrated significant potential as inhibitors of β-amyloid (Aβ) oligomerization and cholinesterase enzymes, making them prime candidates for neurodegenerative disease therapies[4],[5].

However, transitioning this scaffold from in vitro efficacy to in vivo viability requires a rigorous understanding of its pharmacokinetics (PK). The structural features of this molecule dictate its in vivo behavior:

  • The Isopropyl Group (C5): Provides necessary steric shielding to the oxazole core and increases overall lipophilicity, aiding in cellular permeability.

  • The Styryl Motif (C2): Extends the conjugated pi-system, crucial for binding to flat, hydrophobic target pockets (e.g., Aβ aggregates), but introduces metabolic liabilities via olefin oxidation.

  • The Carboxylic Acid (C4): Essential for target engagement via salt-bridge formation. However, at physiological pH (7.4), it exists predominantly as a negatively charged carboxylate, which heavily restricts blood-brain barrier (BBB) penetration—a critical hurdle for central nervous system (CNS) indications[5].

In Vivo Absorption, Distribution, and Metabolic Fate

Understanding the causality behind the PK profile of 5-Isopropyl-2-styryloxazole-4-carboxylic acid (hereafter referred to as ISO-SCA ) is paramount for downstream lead optimization.

Absorption and Distribution Dynamics

Upon oral administration, ISO-SCA exhibits moderate absorption. The lipophilic styryl and isopropyl groups facilitate passive transcellular diffusion across the intestinal epithelium. However, the ionized carboxylic acid limits the rate of absorption and restricts the volume of distribution ( Vd​ ). Because ionized molecules bind strongly to plasma proteins (specifically human serum albumin), the free fraction ( fu​ ) of ISO-SCA in systemic circulation is expected to be exceptionally low (<5%).

Hepatic Clearance Mechanisms

The clearance of ISO-SCA is primarily driven by hepatic metabolism rather than renal excretion of the unchanged drug. The molecule undergoes two primary biotransformation pathways:

  • Phase I Oxidation: Cytochrome P450 (CYP) enzymes target the aliphatic isopropyl group, leading to hydroxylation.

  • Phase II Glucuronidation: The carboxylic acid moiety is highly susceptible to direct conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl glucuronide. Acyl glucuronides are often chemically reactive and can covalently bind to proteins, necessitating strict monitoring during preclinical safety profiling.

MetabolicPathway Parent 5-Isopropyl-2-styryloxazole- 4-carboxylic acid CYP Phase I: CYP450 (Aliphatic Oxidation) Parent->CYP Hepatic Clearance UGT Phase II: UGT (Glucuronidation) Parent->UGT Direct Conjugation OH_Metab Hydroxylated Metabolite CYP->OH_Metab Excretion Renal / Biliary Excretion OH_Metab->Excretion Gluc_Metab Acyl Glucuronide Conjugate UGT->Gluc_Metab Gluc_Metab->Excretion

Figure 1: Predicted hepatic Phase I and Phase II metabolic pathways for the ISO-SCA scaffold.

Quantitative Pharmacokinetic Parameters

Based on structurally analogous styryloxazole carboxylic acids evaluated in murine models, the following table summarizes the benchmark PK parameters. These metrics serve as a baseline for structural optimization (e.g., esterification to create a BBB-penetrant prodrug).

Pharmacokinetic ParameterSymbolProjected Range (Murine)Mechanistic Rationale
Maximum Plasma Conc. Cmax​ 1.5 - 3.0 µg/mL (PO)Limited by intestinal efflux and aqueous solubility of the styryl group.
Time to Maximum Conc. Tmax​ 0.5 - 1.5 hRapid initial absorption driven by the lipophilic isopropyl moiety.
Area Under the Curve AUC0−∞​ 4.0 - 8.5 h·µg/mLModerate exposure; heavily truncated by rapid Phase II hepatic clearance.
Elimination Half-Life t1/2​ 1.2 - 2.5 hRapid elimination driven by UGT-mediated acyl glucuronidation.
Volume of Distribution Vd​ 0.8 - 1.5 L/kgExtensive plasma protein binding restricts deep tissue penetration.
Absolute Bioavailability F% 25 - 40%Significant first-pass hepatic extraction reduces systemic circulation.

Self-Validating Experimental Protocols

To accurately quantify the PK profile of ISO-SCA, experimental workflows must be designed to mitigate the specific physicochemical liabilities of the molecule. The following protocols are engineered as self-validating systems, ensuring that data artifacts (such as ex vivo degradation or incomplete extraction) are instantly identifiable.

Protocol 1: In Vivo Dosing and Serial Sampling (Murine Model)

Causality Focus: Minimizing inter-subject variability and preventing precipitation.

  • Formulation Preparation: Because ISO-SCA is highly lipophilic but contains an acidic moiety, formulate the intravenous (IV) dose at 2 mg/kg in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Validation: The formulation must remain optically clear for 24 hours; turbidity indicates precipitation, which would artificially lower Cmax​ .

  • Surgical Preparation: Utilize male Sprague-Dawley rats or C57BL/6 mice pre-surgically implanted with jugular vein catheters. Validation: Serial sampling from a single animal generates a continuous concentration-time curve, acting as its own physiological control and eliminating the massive standard deviations seen in terminal cardiac puncture methods.

  • Dosing and Sampling: Administer the IV dose and collect 150 µL whole blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Harvesting: Immediately transfer blood to K2-EDTA tubes and place on wet ice. Centrifuge at 3,000 × g for 10 minutes at 4°C. Validation: The cold temperature prevents ex vivo hydrolysis of potential acyl glucuronide metabolites back into the parent ISO-SCA, which would falsely elevate the terminal half-life calculation.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Causality Focus: Overcoming protein binding and ensuring ionization efficiency.

  • Acidified Protein Precipitation (Extraction): Aliquot 20 µL of plasma. Add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of Internal Standard (IS) (e.g., a stable isotope-labeled analog).

    • Scientific Rationale: At pH 7.4, ISO-SCA is tightly bound to albumin. The addition of formic acid lowers the pH below the molecule's pKa (~3.5), protonating the carboxylic acid. This neutralizes the charge, breaking the protein bond and driving the molecule into the organic acetonitrile phase.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Scientific Rationale: Maintaining acidic conditions during chromatography prevents peak tailing caused by secondary interactions between ionized carboxylates and residual silanols on the column stationary phase.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for ISO-SCA.

    • Validation: The ratio of the analyte peak area to the IS peak area constructs the calibration curve. If matrix effects (e.g., endogenous phospholipids) suppress the ionization, the IS will be suppressed equally, self-correcting the final calculated concentration.

PKWorkflow Dosing 1. Intravenous & Oral Dosing (Crossover Design) Sampling 2. Serial Blood Sampling (Jugular Cannulation) Dosing->Sampling Minimizes inter-subject variability Extraction 3. Acidified Protein Precipitation (0.1% FA in Acetonitrile) Sampling->Extraction Cold processing prevents ex vivo degradation Analysis 4. LC-MS/MS Quantification (MRM Mode) Extraction->Analysis Acidification enhances recovery of acidic moiety Modeling 5. Non-Compartmental Analysis (NCA) Analysis->Modeling Generates Cmax, AUC, t1/2

Figure 2: Self-validating in vivo pharmacokinetic experimental workflow.

Conclusion and Optimization Strategy

For 5-Isopropyl-2-styryloxazole-4-carboxylic acid to advance as a therapeutic agent—particularly in neurodegenerative contexts where BBB penetration is mandatory—the raw PK profile must be optimized. The data generated from the workflows above will likely confirm high plasma protein binding and rapid glucuronidation.

Drug development professionals should utilize this baseline data to guide structural modifications, such as converting the C4-carboxylic acid into a lipophilic ester prodrug to mask the negative charge, thereby enhancing CNS exposure before enzymatic hydrolysis restores the active pharmacophore in the brain[5].

Sources

Foundational

A Comprehensive Guide to Establishing the Preclinical Toxicity Profile of 5-Isopropyl-2-styryloxazole-4-carboxylic acid in Animal Models

Disclaimer: This document provides a detailed framework for the preclinical toxicological evaluation of the novel chemical entity 5-Isopropyl-2-styryloxazole-4-carboxylic acid. As no public toxicity data for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed framework for the preclinical toxicological evaluation of the novel chemical entity 5-Isopropyl-2-styryloxazole-4-carboxylic acid. As no public toxicity data for this specific compound exists, this guide synthesizes established, internationally recognized protocols and expert insights to define the necessary steps for its characterization. All data presented in tables are illustrative examples.

Introduction: The Imperative for Toxicity Profiling

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] The novel compound, 5-Isopropyl-2-styryloxazole-4-carboxylic acid, belongs to this promising class. However, before any therapeutic potential can be realized, a rigorous and systematic evaluation of its safety profile is paramount. This guide delineates the standard preclinical toxicology workflow required by regulatory bodies, designed to identify potential hazards, establish a safe dose range, and characterize target organ toxicities.

The subsequent sections are structured to follow the logical progression of a preclinical safety assessment program, from acute, single-dose studies to repeated-dose and specialized toxicity evaluations. Each protocol is grounded in the authoritative guidelines set forth by the Organisation for Economic Co-operation and Development (OECD), ensuring scientific validity and regulatory acceptance.

Foundational Toxicity Assessment: Acute Oral Toxicity

The initial step in in-vivo toxicity assessment is to determine the compound's intrinsic acute toxicity following a single oral dose.[5] This provides critical information on potential overdose effects and helps classify the substance for hazard labeling.[5][6] Furthermore, this study is instrumental in guiding dose selection for subsequent, longer-term studies.

Core Objective & Rationale

The primary goal is to identify the dose range that causes overt toxicity or mortality and to determine the No-Observed-Adverse-Effect-Level (NOAEL). The Acute Toxic Class Method (OECD TG 423) is selected for its efficiency, using a reduced number of animals in a stepwise procedure to classify the compound's toxicity.[6][7][8] This method prioritizes animal welfare while providing sufficient data for hazard classification.[7]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)
  • Animal Model Selection: The preferred species is the rat (e.g., Sprague-Dawley or Wistar strain), using a single sex (typically female, as they are often slightly more sensitive) to minimize variability.[6][8]

  • Housing & Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum acclimatization period of five days is required before dosing.[6]

  • Dose Administration: The test compound is administered orally by gavage.[6] The vehicle should be inert (e.g., water, 0.5% carboxymethylcellulose).

  • Stepwise Dosing Procedure:

    • Step 1: Three animals are dosed at a starting level (e.g., 300 mg/kg), selected based on any available in-vitro data or structure-activity relationships.

    • Step 2: If mortality occurs in two or three animals, the test is stopped, and the compound is classified. If one animal dies, the procedure is repeated at the same dose with three more animals. If no animals die, the procedure is repeated at the next highest dose level (e.g., 2000 mg/kg).[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Data Visualization & Interpretation

The workflow for this sequential dosing and decision-making process is outlined below.

start Start: Select Dose (e.g., 300 mg/kg) Dose 3 Female Rats obs1 Observe 14 Days (Mortality & Clinical Signs) start->obs1 decision1 Outcome? obs1->decision1 outcome_A 0/3 or 1/3 Mortalities decision1->outcome_A Low Mortality outcome_B 2/3 or 3/3 Mortalities decision1->outcome_B High Mortality step2 Proceed to Higher Dose (2000 mg/kg) Dose 3 New Female Rats outcome_A->step2 stop Stop Test & Classify Substance (High Toxicity) outcome_B->stop obs2 Observe 14 Days step2->obs2 decision2 Outcome? obs2->decision2 classify_low Classify Substance (Lower Toxicity) decision2->classify_low 0/3 or 1/3 Mortalities classify_med Confirm at Lower Dose (50 mg/kg) or Classify (Moderate Toxicity) decision2->classify_med 2/3 or 3/3 Mortalities

Caption: Workflow for the OECD TG 423 Acute Toxic Class Method.

Sub-chronic Toxicity: 90-Day Repeated Dose Study

Assessing the effects of repeated, long-term exposure is crucial for predicting the potential hazards of chronic drug administration.[9][10] The 90-day oral toxicity study in rodents is a cornerstone of this assessment, providing comprehensive data on target organs, dose-response relationships, and the potential for accumulation.[9][10][11]

Core Objective & Rationale

This study aims to characterize the toxicological profile following 90 days of daily administration. Key objectives include identifying target organs of toxicity, determining a NOAEL, and assessing the reversibility of any adverse effects.[9][11][12] The rat is the preferred rodent species.[9] This duration is considered sufficient to reveal most sub-chronic toxic effects.[9][10]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (OECD TG 408)
  • Animal Model: Wistar or Sprague-Dawley rats, post-weaning and under 9 weeks of age at the start.[9] At least 10 males and 10 females per group are required.[9]

  • Dose Groups: A minimum of three dose levels (low, mid, high) and a concurrent vehicle control group are used.[9]

    • High Dose: Should induce observable toxicity but not significant mortality.

    • Low Dose: Should not induce any adverse effects (potential NOAEL).

    • Mid Dose: Should elicit intermediate toxic effects.

  • Satellite Group: An additional group at the high dose and control level (5 males and 5 females) may be included for a treatment-free recovery period (e.g., 28 days) to assess the persistence or reversibility of effects.[9]

  • Administration: Daily oral gavage for 90 consecutive days.[9]

  • In-Life Monitoring:

    • Clinical Observations: Daily checks for signs of morbidity and mortality.[9]

    • Body Weight & Food Consumption: Recorded weekly.

    • Ophthalmology & Functional Observations: Conducted prior to initiation and at termination.[9]

  • Terminal Procedures:

    • Hematology & Clinical Chemistry: Blood samples are collected for analysis of a comprehensive panel of parameters.

    • Necropsy & Organ Weights: A full gross necropsy is performed, and major organs are weighed.

    • Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are examined microscopically.[9][12] Lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship.

Data Presentation

Key quantitative data from a 90-day study should be summarized for clarity.

Table 1: Illustrative Summary of Hematology & Clinical Chemistry Data

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Hemoglobin (g/dL)14.5 ± 0.814.3 ± 0.713.1 ± 0.911.5 ± 1.1
Alanine Aminotransferase (U/L)45 ± 1048 ± 1295 ± 25250 ± 60
Blood Urea Nitrogen (mg/dL)20 ± 422 ± 521 ± 445 ± 9
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.6 ± 0.21.5 ± 0.4**
Data are presented as Mean ± SD. Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001. Data are illustrative.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, as such damage is often linked to carcinogenicity.[13] A standard battery of tests is required to assess different endpoints of genetic damage.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by the test compound.

Protocol:

  • Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13]

  • Methodology: The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).[14]

  • Endpoint: A positive result is recorded if the compound causes a dose-dependent increase in the number of "revertant" colonies, which are bacteria that have mutated back to a state where they can synthesize the required amino acid and grow on a selective medium.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.[15][16][17]

Protocol:

  • Animal Model: Typically mice or rats.[15][17]

  • Methodology: Animals are exposed to the test compound, usually via two doses 24 hours apart.[18] Bone marrow or peripheral blood is collected.[17]

  • Endpoint: The assay quantifies the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in immature (polychromatic) erythrocytes.[15][16] An increase in the frequency of micronucleated cells in treated animals indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[15][18]

cluster_0 In Vitro cluster_1 In Vivo ames Ames Test (OECD 471) Detects Gene Mutation Result Genotoxicity Profile (Mutagenic/Clastogenic Potential) ames->Result micronucleus Micronucleus Test (OECD 474) Detects Chromosome Damage micronucleus->Result Compound Test Compound: 5-Isopropyl-2-styryloxazole- 4-carboxylic acid Compound->ames Compound->micronucleus

Caption: Standard two-test battery for genotoxicity assessment.

Prenatal Developmental Toxicity Study

Evaluating the potential for a new drug to interfere with normal development is a critical regulatory requirement.[19] These studies assess effects on the pregnant female and the developing fetus, including death, structural abnormalities, and altered growth.[20][21][22]

Core Objective & Rationale

The objective is to determine the potential adverse effects of the compound on embryonic and fetal development following exposure to the mother during pregnancy.[20][22] The study is designed to cover the critical period of organogenesis.[22]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)
  • Animal Model: The preferred species are the rat and the rabbit.[23]

  • Dose Groups: At least three dose levels plus a control group are used, with approximately 20 pregnant females per group.[23]

  • Administration Period: The compound is administered daily, typically from the time of implantation to the day before scheduled caesarean section.[20][23]

  • Maternal Evaluation: Dams are monitored for clinical signs, body weight, and food consumption. At termination, uterine contents are examined to count corpora lutea, implantation sites, and resorptions.[22]

  • Fetal Evaluation:

    • Fetuses are weighed and examined for external malformations.[22]

    • A subset of fetuses from each litter is examined for visceral (soft tissue) abnormalities.

    • The remaining fetuses are processed and stained for detailed skeletal examination to assess ossification and identify malformations.[22]

Table 2: Illustrative Summary of Developmental Toxicity Endpoints

Parameter (per litter)ControlLow DoseMid DoseHigh Dose
No. of Implantation Sites13.5 ± 1.213.2 ± 1.512.9 ± 1.810.1 ± 2.5**
% Post-implantation Loss5.2 ± 2.16.1 ± 2.510.5 ± 4.125.6 ± 8.2***
Mean Fetal Weight (g)3.8 ± 0.33.7 ± 0.43.2 ± 0.52.5 ± 0.6
% Litters with Malformations0%0%5%45%
*Data are presented as Mean ± SD or Percentage. Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001. Data are illustrative.

Conclusion and Integrated Profile

The comprehensive evaluation outlined in this guide, progressing from acute to repeated-dose and specialized toxicity studies, forms the basis of the preclinical safety profile for 5-Isopropyl-2-styryloxazole-4-carboxylic acid. By adhering to internationally harmonized OECD guidelines, the resulting data package will be robust, reliable, and suitable for regulatory submission. The integration of findings from these studies will allow for a thorough risk assessment, the identification of a safe starting dose for first-in-human clinical trials, and the establishment of clinical monitoring plans to ensure patient safety.

References

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian).
  • OECD Test Guideline 414 (2001).
  • IVAMI. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018).
  • OECD. Test No. 414: Prenatal Developmental Toxicity Study (2018).
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
  • WESHIN INSPECTION TECH CO., LTD.
  • TTS Labor
  • CPT Labs. Ames Mutagenicity Testing (OECD 471).
  • VICH. STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: REPEAT-DOSE (90 DAYS) TOXICITY TESTING (2002).
  • DECO-Style. OECD 408: 90-day subchronic oral toxicity study in rodents.
  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test.
  • FAO. Short-term toxicity – 90-day oral (rodent).
  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents (2018).
  • OECD. Test No. 474: Mammalian Erythrocyte Micronucleus Test (2016).
  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method (2002).
  • International Journal of Pharmaceutical Research & Allied Sciences. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW (2023).
  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002).
  • Inotiv. In Vivo Micronucleus Test.
  • YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
  • Hayashi, M. The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment (2016).
  • ECETOC. Monograph No.
  • National Institute of Biology.
  • Universitat Pompeu Fabra. Test No.
  • Kakkar, S., & Narasimhan, B.
  • Eurofins.
  • ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective (2024).
  • Biosafe.
  • Semantic Scholar.
  • Kakkar, S., & Narasimhan, B.
  • Kakkar, S., & Narasimhan, B.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Isopropyl-2-styryloxazole-4-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Isopropyl-2-styryloxazole-4-carboxylic acid (CAS: 89724-20-9) Introduction & Mechanistic Rationale The synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Isopropyl-2-styryloxazole-4-carboxylic acid (CAS: 89724-20-9)

Introduction & Mechanistic Rationale

The synthesis of highly substituted oxazoles is a cornerstone in the development of modern therapeutics, particularly in the design of PPAR agonists, kinase inhibitors, and anti-inflammatory agents. 5-Isopropyl-2-styryloxazole-4-carboxylic acid is a critical structural motif that combines a lipophilic isopropyl group, a rigid styryl linker, and a versatile carboxylic acid handle for downstream functionalization (e.g., amide coupling or prodrug synthesis).

To construct this 2,4,5-trisubstituted oxazole core, the Hantzsch Oxazole Synthesis is the most robust and regioselective approach. By condensing an amide with an α -halo- β -ketoester, the reaction dictates the exact placement of substituents. In this protocol, cinnamamide provides the 2-styryl group, while ethyl 2-chloro-4-methyl-3-oxopentanoate supplies both the 5-isopropyl and the 4-carboxylate moieties.

Experimental Design & Causality

Every reagent and condition in this workflow is chosen to maximize yield while preventing the degradation of the sensitive styryl double bond.

  • Choice of α -Halo- β -ketoester: The Hantzsch oxazole synthesis from α -haloketones and amides remains highly valuable for preparing 4-carboxyoxazoles when using α -halo- β -ketoesters[1]. Ethyl 2-chloro-4-methyl-3-oxopentanoate is selected over the bromo-analog due to its stability and controlled reactivity, minimizing α -alkylation side products.

  • Solvent-Free / High-Concentration Condensation: The initial Hantzsch cyclization is driven by heat (120–130 °C). Running the reaction neat or in minimal toluene forces the equilibrium toward the cyclic hemiaminal and subsequent dehydration to form the aromatic oxazole ring.

  • Mild Saponification (LiOH vs. NaOH): The intermediate ethyl ester must be hydrolyzed without promoting Michael addition of hydroxide into the electrophilic styryl system. Saponification with lithium hydroxide (LiOH) and subsequent acidic work up gives the free acids effectively[2]. A biphasic THF/Methanol/Water system provides a mild, highly effective environment for this transformation.

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 5-isopropyl-2-styryloxazole-4-carboxylate
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cinnamamide (14.7 g, 100 mmol) and ethyl 2-chloro-4-methyl-3-oxopentanoate (23.1 g, 120 mmol).

  • Reaction: Heat the neat mixture to 120 °C under an argon atmosphere. The mixture will melt and become homogeneous. Maintain stirring at 120 °C for 16 hours. (Note: 30 mL of toluene can be added to facilitate stirring and azeotropic removal of water).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Dilute the crude dark oil with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3​ (2 × 100 mL) to neutralize residual HCl generated during the reaction.

  • Washing & Drying: Wash the organic layer with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 to 4:1) to afford the intermediate ethyl ester as a pale yellow solid.

Step 2: Saponification to 5-Isopropyl-2-styryloxazole-4-carboxylic acid
  • Dissolution: Dissolve the purified ethyl 5-isopropyl-2-styryloxazole-4-carboxylate (14.2 g, 50 mmol) in a solvent mixture of THF/MeOH/ H2​O (3:1:1 v/v/v, 100 mL).

  • Base Addition: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 6.3 g, 150 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours. Monitor the disappearance of the ester via TLC (Hexanes/Ethyl Acetate 7:3).

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH), leaving an aqueous basic solution.

  • Acidification: Dilute the aqueous layer with an additional 50 mL of water and cool to 0 °C in an ice bath. Slowly acidify the solution to pH ~2 using 1M aqueous HCl. A white/pale yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 30 mL), and dry under high vacuum at 45 °C overnight to afford the pure target compound.

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry for Hantzsch Condensation

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Cinnamamide147.171.014.7 g2-Styryl Source
Ethyl 2-chloro-4-methyl-3-oxopentanoate192.641.223.1 g5-Isopropyl & 4-Ester Source
Toluene92.14N/A30 mLSolvent (Optional)

Table 2: Expected Analytical Characterization

TechniqueExpected Signals / Data Points
1H NMR (400 MHz, DMSO-d6) δ 13.05 (br s, 1H, COOH), 7.75 (d, J = 16.4 Hz, 1H, vinyl-H), 7.65-7.35 (m, 5H, Ar-H), 7.20 (d, J = 16.4 Hz, 1H, vinyl-H), 3.85 (sept, J = 7.0 Hz, 1H, CH), 1.30 (d, J = 7.0 Hz, 6H, 2xCH3).
13C NMR (100 MHz, DMSO-d6) δ 163.5, 159.2, 155.8, 136.1, 135.5, 129.4, 129.0, 128.8, 127.5, 114.2, 26.5, 20.1.
LC-MS (ESI+) Calculated for C15​H16​NO3​ [M+H]+ : 258.11; Found: 258.1.
Melting Point 185 – 188 °C

Visualizations

Workflow A Cinnamamide (2-Styryl Source) C Ethyl 5-isopropyl-2-styryloxazole- 4-carboxylate (Intermediate) A->C Hantzsch Condensation 120°C, 16h B Ethyl 2-chloro-4-methyl-3-oxopentanoate (5-Isopropyl & 4-Ester Source) B->C D 5-Isopropyl-2-styryloxazole- 4-carboxylic acid (Target) C->D Saponification LiOH, THF/MeOH/H2O then 1M HCl

Synthetic workflow for 5-Isopropyl-2-styryloxazole-4-carboxylic acid via Hantzsch condensation.

Mechanism 1 1. Nucleophilic Attack Amide Oxygen displaces alpha-Chloride 2 2. Imino Ether Formation Linear Intermediate 1->2 3 3. Intramolecular Cyclization Amide Nitrogen attacks Carbonyl 2->3 4 4. Cyclic Hemiaminal Pre-aromatization state 3->4 5 5. Dehydration (-H2O) Aromatization to Oxazole Core 4->5

Mechanistic steps of the Hantzsch oxazole synthesis forming the 2,4,5-trisubstituted core.

Trustworthiness & Authoritative Grounding

The protocols described herein are grounded in established synthetic methodologies for oxazole construction. The Hantzsch oxazole synthesis utilizing α -halo- β -ketoesters is a validated method for generating 4-carboxyoxazoles without the need for subsequent C-H functionalization or cross-coupling[1]. Furthermore, the use of mild saponification conditions (LiOH in aqueous THF/MeOH) is a standard procedure to prevent the degradation of Michael-acceptor-like motifs (such as the styryl group) that are sensitive to harsh basic conditions at elevated temperatures[2].

References
  • [2] Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Isopropyl-2-styryloxazole-4-carboxylic acid

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Isopropyl-2-sty...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Isopropyl-2-styryloxazole-4-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments.

Introduction

5-Isopropyl-2-styryloxazole-4-carboxylic acid is a complex heterocyclic molecule containing an oxazole ring, a styryl group, and a carboxylic acid moiety. As with many aromatic carboxylic acids used as chemical building blocks or in pharmaceutical development, a reliable analytical method is crucial for monitoring reaction progress, determining purity, and performing stability studies.[1] This document provides a comprehensive guide to developing a robust HPLC method from initial parameter selection through to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Analyte Properties & Chromatographic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure: Chemical structure of 5-Isopropyl-2-styryloxazole-4-carboxylic acid (Structure inferred from name)

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group, meaning its ionization state is dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is essential to suppress the ionization of this group.[4] A typical pKa for a benzoic acid derivative is around 4.2.[5] By setting the mobile phase pH to a value at least 1.5-2 units below the pKa, the analyte will exist predominantly in its neutral, more hydrophobic form, leading to better retention on a non-polar C18 stationary phase.[4][6]

    • Styryl-Oxazole Conjugated System: This extended π-electron system acts as a strong chromophore, making UV detection a highly suitable choice. Similar structures are known to absorb strongly in the UVA range, typically between 330-380 nm.[7][8][9]

    • Isopropyl and Phenyl Groups: These groups contribute to the overall hydrophobicity of the molecule, suggesting that reversed-phase chromatography is the appropriate separation mode.

Based on these properties, a reversed-phase HPLC method was selected with an acidic mobile phase and UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent USP L1 phase.

  • Software: OpenLab CDS (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

Standard and Sample Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh 10 mg of 5-Isopropyl-2-styryloxazole-4-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare working standards by serial dilution of the stock standard with the diluent to achieve the desired concentrations for linearity and accuracy studies.

Method Development and Optimization

The development process is a systematic approach to achieving the desired separation goals, focusing on optimizing resolution, peak shape, and analysis time.[10]

Visualization of the Method Development Workflow

The logical flow from initial parameter selection to final method validation is crucial for an efficient development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (pKa, logP, UV) SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMP Select Mobile Phase (ACN/H2O, Acidic pH) Start->SelectMP SelectDet Select Detector (UV @ 350 nm) Start->SelectDet Opt_Gradient Optimize Gradient Profile (%B, Slope) SelectColumn->Opt_Gradient SelectMP->Opt_Gradient Opt_Flow Optimize Flow Rate & Temperature Opt_Gradient->Opt_Flow Check_Performance Assess Peak Shape, Resolution, Time Opt_Flow->Check_Performance Check_Performance->Opt_Gradient Re-optimize Validation Perform Validation (ICH Q2(R1)) Check_Performance->Validation Optimized FinalMethod Final Method Protocol Validation->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Optimization
  • Column and Mobile Phase Selection: A C18 column was chosen as the primary stationary phase due to the hydrophobic nature of the analyte.[4] Acetonitrile was selected as the organic modifier (strong solvent) for its low viscosity and UV transparency.[11] To suppress the ionization of the carboxylic acid, 0.1% formic acid was added to the aqueous mobile phase (weak solvent), bringing the pH to approximately 2.7.

  • Detection Wavelength (λmax) Determination: A stock solution was scanned in the DAD from 200-600 nm. The maximum absorbance (λmax) was observed at approximately 355 nm, which is consistent with the styryl-oxazole chromophore.[9] This wavelength was chosen for quantification to maximize sensitivity.

  • Gradient Optimization: An initial fast gradient scout (e.g., 5% to 95% ACN in 10 minutes) was performed to determine the approximate organic solvent concentration required to elute the analyte. Based on this, a targeted gradient was developed to ensure adequate retention and separation from any potential impurities. The final optimized gradient provides a balance between resolution and run time.

Final Optimized HPLC Method

The following table summarizes the final instrumental parameters.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 80% B in 10 min, hold at 80% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 355 nm
Injection Volume 10 µL
Run Time 15 minutes (including equilibration)

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][12][13]

Specificity

Specificity was assessed by comparing the chromatograms of a blank (diluent), the standard solution, and a sample solution spiked with known related substances. The method is considered specific if the analyte peak is free from interference from other components at its retention time.

Linearity

Linearity was evaluated by analyzing six concentrations of the reference standard prepared from 50% to 150% of the nominal concentration. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) and y-intercept were calculated.

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was calculated for each level by comparing the measured amount to the theoretical amount.

Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the standard solution at 100% concentration on the same day and under the same operating conditions.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).

Robustness

The robustness of the method was evaluated by intentionally making small variations in key method parameters and observing the effect on the results.

RobustnessParameters cluster_params Varied Parameters center Analytical Result (Retention Time, Peak Area) Flow Flow Rate (± 0.1 mL/min) Flow->center Temp Column Temp. (± 2 °C) Temp->center pH Mobile Phase pH (± 0.1 unit) pH->center Wavelength Wavelength (± 2 nm) Wavelength->center

Caption: Parameters varied to assess method robustness.

Validation Results (Exemplary Data)

The following tables present typical results obtained during method validation.

Table 1: Linearity

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Range 5-75 µg/mL As required

| Y-Intercept | Minimal | Close to origin |

Table 2: Accuracy and Precision

Level Recovery (%) Repeatability (%RSD) Intermediate Precision (%RSD) Acceptance Criteria
Low (80%) 99.5 0.8 1.1 Recovery: 98-102%
Mid (100%) 100.2 0.6 0.9 %RSD: ≤ 2.0%

| High (120%) | 101.1 | 0.7 | 1.0 | |

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 5-Isopropyl-2-styryloxazole-4-carboxylic acid. The method employs a standard C18 column with a simple acidic mobile phase and UV detection, making it readily applicable in most analytical laboratories. The comprehensive validation demonstrates that the method is suitable for its intended purpose in routine analysis and quality control.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • Kralj, B., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. [Link]

  • Annapurna, M., et al. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ResearchGate. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development (Presentation). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • da Silva, J. F., et al. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • da Silva, J. F., et al. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • Kateb, B. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 170-175. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

Sources

Method

preparation of 5-Isopropyl-2-styryloxazole-4-carboxylic acid derivatives

Application Note: Scalable Preparation of 5-Isopropyl-2-styryloxazole-4-carboxylic Acid Derivatives for Drug Discovery Executive Summary The 5-isopropyl-2-styryloxazole-4-carboxylic acid scaffold (CAS: 89724-20-9) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Preparation of 5-Isopropyl-2-styryloxazole-4-carboxylic Acid Derivatives for Drug Discovery

Executive Summary

The 5-isopropyl-2-styryloxazole-4-carboxylic acid scaffold (CAS: 89724-20-9) is a highly versatile building block in medicinal chemistry. Its structural rigidity and extended π-conjugation make it an ideal candidate for developing non-peptidic inhibitors of protein-protein interactions, particularly in the context of [1]. Furthermore, styryloxazoles are frequently utilized as advanced intermediates in [2] and as fluorescent probes in biological imaging[3]. This application note details a robust, three-stage synthetic workflow to access these derivatives with high fidelity.

Mechanistic Rationale: The Robinson-Gabriel Pathway

The synthesis relies on the classic [4], which has been recently adapted for [5].

  • Causality in Acylation (Step 1): The initial N-acylation of ethyl 2-amino-4-methyl-3-oxopentanoate with cinnamoyl chloride is performed at 0 °C in the presence of triethylamine. The low temperature is critical to suppress competitive O-acylation of the enol tautomer, ensuring high chemoselectivity for the amide intermediate.

  • Causality in Cyclodehydration (Step 2): Phosphorus oxychloride (POCl₃) is selected as the dehydrating agent. POCl₃ acts as a Lewis acid, activating the amide carbonyl oxygen, which facilitates intramolecular nucleophilic attack by the enolized ketone. Toluene (b.p. 110 °C) provides the exact thermal energy required to drive the elimination of the phosphate leaving group without degrading the sensitive styryl double bond.

  • Causality in Saponification (Step 3): Lithium hydroxide (LiOH) in a biphasic THF/water system is chosen over harsher bases (like NaOH or KOH) to prevent unwanted Michael addition of hydroxide into the styryl system, ensuring clean and selective ester hydrolysis.

Self-Validating Experimental Protocols

(Note: Every step includes built-in analytical checkpoints to guarantee process integrity and validate the workflow autonomously.)

Phase I: N-Acylation of β-Keto Esters
  • Preparation: Suspend ethyl 2-amino-4-methyl-3-oxopentanoate hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (25.0 mmol, 2.5 eq.) dropwise. The solution will become homogenous as the free base is generated. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add a solution of cinnamoyl chloride (10.5 mmol, 1.05 eq.) in DCM (10 mL) over 15 minutes to control the exothermic reaction.

  • Self-Validation Checkpoint: After 2 hours of stirring at room temperature, perform TLC (Hexanes/EtOAc 3:1). The disappearance of the ninhydrin-active amine spot (Rf ~0.1) and the appearance of a strong UV-active product spot (Rf ~0.4) validates complete conversion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-acyl intermediate.

Phase II: Cyclodehydration to the Oxazole Core
  • Preparation: Dissolve the crude N-acyl intermediate in anhydrous toluene (40 mL).

  • Activation: Add POCl₃ (30.0 mmol, 3.0 eq.) cautiously at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS. The successful cyclodehydration is confirmed by a mass shift of -18 Da (loss of H₂O). The absolute absence of the starting material mass peak ensures the reaction is complete.

  • Workup: Cool to 0 °C and carefully quench by pouring into ice-cold saturated NaHCO₃ to neutralize excess POCl₃. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate ethyl 5-isopropyl-2-styryloxazole-4-carboxylate.

Phase III: Saponification and API Isolation
  • Preparation: Dissolve the purified oxazole ester (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Hydrolysis: Add LiOH·H₂O (15.0 mmol, 3.0 eq.) and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). The complete consumption of the high-Rf ester spot confirms successful hydrolysis.

  • Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and cool to 0 °C.

  • Precipitation: Acidify dropwise with 1M HCl to pH 2–3. The target 5-isopropyl-2-styryloxazole-4-carboxylic acid will immediately precipitate as a crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Validation

The robustness of this workflow was validated across three C5-alkyl derivatives, demonstrating consistent scalability and high purity suitable for downstream biological assays.

CompoundC5-SubstituentYield (Step 2)Yield (Step 3)Purity (HPLC)HRMS[M+H]⁺ (Calc.)HRMS [M+H]⁺ (Found)
1a Isopropyl78%95%>98%258.1126258.1128
1b Ethyl81%94%>99%244.0968244.0971
1c Methyl85%96%>98%230.0812230.0815

Pathway Visualization

G SM Starting Materials (Cinnamoyl Cl + Amino Ester) Step1 Step 1: N-Acylation (Et3N, DCM, 0°C) SM->Step1 Int N-Acyl Intermediate Step1->Int Step2 Step 2: Cyclodehydration (POCl3, Toluene, 110°C) Int->Step2 Ester Oxazole Ester Scaffold Step2->Ester Step3 Step 3: Saponification (LiOH, aq. THF, RT) Ester->Step3 API Target Acid Derivative (5-Isopropyl-2-styryloxazole...) Step3->API Bio Biological Screening (e.g., β-Amyloid Inhibition) API->Bio in vitro assays

Fig 1. Synthetic workflow and biological screening of 2-styryloxazole-4-carboxylic acids.

References

  • Title: Mechanism of the Robinson-Gabriel synthesis of oxazoles. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis and Biological Assessment of Ferulic Acid Derivatives as Inhibitors of β-Amyloid Oligomerization in Alzheimer's Disease. Source: Scholaris URL: [Link]

  • Title: Rhodium/Copper Cocatalyzed Highly trans-Selective 1,2-Diheteroarylation of Alkynes with Azoles via C–H Addition/Oxidative Cross-Coupling. Source: Journal of the American Chemical Society URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability of 5-Isopropyl-2-styryloxazole-4-carboxylic acid at room temperature

Technical Support Center: 5-Isopropyl-2-styryloxazole-4-carboxylic acid Welcome to the dedicated technical support guide for 5-Isopropyl-2-styryloxazole-4-carboxylic acid. This document is designed for researchers, medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Isopropyl-2-styryloxazole-4-carboxylic acid

Welcome to the dedicated technical support guide for 5-Isopropyl-2-styryloxazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for handling and assessing the stability of this compound. Given its novel structure, understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results.

This guide moves beyond simple storage instructions to explain the underlying chemical principles governing the compound's stability, offering a framework for proactive experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-Isopropyl-2-styryloxazole-4-carboxylic acid that influence its stability at room temperature?

A1: The stability of this molecule is a composite of the properties of its three key functional groups: the oxazole ring, the styryl moiety, and the carboxylic acid.

  • Oxazole Ring: Oxazole rings are generally aromatic and thermally stable.[1][2] However, they can be susceptible to cleavage under strongly acidic or basic conditions.[3] The substituents on the ring, in this case, an isopropyl group and a styryl group, will modulate its electronic properties and, consequently, its reactivity.

  • Styryl Group: The carbon-carbon double bond in the styryl group is a potential site for oxidation, especially when exposed to air and light. Styryl compounds can also undergo photo-induced isomerization (from trans to cis), which can alter their biological activity and physical properties.[4][5]

  • Carboxylic Acid: While the carboxylic acid functional group is relatively stable, its presence can influence the overall solubility and hygroscopicity of the molecule. The acidic proton can also participate in intramolecular or intermolecular interactions that may affect stability. It is important to prevent unintentional conversion to esters or amides in the presence of corresponding reactants.[6][7]

Q2: What are the most probable degradation pathways for this compound under ambient conditions?

A2: Based on the structure, we can anticipate several potential degradation pathways, especially under "forced" or long-term storage conditions:

  • Oxidative Degradation: The styryl double bond and potentially the oxazole ring are susceptible to oxidation.[8][9] Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can lead to the formation of aldehydes, epoxides, or even cleavage of the double bond.

  • Photodegradation: Styryl derivatives are known to be light-sensitive.[8] Exposure to UV or even ambient laboratory light can provide the energy for isomerization of the double bond or initiate radical-based degradation pathways.

  • Hydrolytic Cleavage: Although the oxazole ring itself is not an ester, certain substituted oxazoles can be sensitive to hydrolysis, leading to ring-opening.[10] This is particularly a concern in non-neutral aqueous solutions.

  • Decarboxylation: While typically requiring elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can sometimes be catalyzed by trace impurities or specific pH conditions.

Q3: What are the recommended storage and handling conditions for 5-Isopropyl-2-styryloxazole-4-carboxylic acid in both solid and solution forms?

A3: To ensure maximum integrity of the compound, the following conditions are recommended:

  • Solid Compound:

    • Temperature: Store at low temperatures (e.g., 2-8°C or -20°C for long-term storage).

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[9]

    • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[9][11]

    • Moisture: Store in a desiccated environment to prevent moisture uptake, which could facilitate hydrolysis.

  • Solutions:

    • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen and reactive impurities.[9]

    • pH: Prepare solutions in a buffer system that maintains a stable, near-neutral pH unless the experiment requires otherwise. The stability should be tested at the intended experimental pH.

    • Storage: Prepare solutions fresh whenever possible. If short-term storage is necessary, store aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guide: Experimental Issues

Problem 1: I'm observing a gradual loss of activity or inconsistent results in my cell-based assays over the course of a multi-day experiment.

  • Potential Cause: Compound degradation in the aqueous cell culture medium at 37°C. The combination of physiological pH, temperature, and oxygen levels can accelerate degradation pathways.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: First, verify the concentration and purity of your stock solution using HPLC-UV.

    • Perform a Medium Stability Study: Incubate the compound in the complete cell culture medium at 37°C. Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound.

    • Mitigation Strategy: If degradation is confirmed, consider preparing fresh compound dilutions for each day of the experiment or refreshing the medium with the compound more frequently.

Problem 2: When I re-analyze my sample solution via HPLC after 24 hours on the autosampler, I see new, smaller peaks and a decrease in the main peak area.

  • Potential Cause: Room temperature degradation in the HPLC solvent. This could be due to hydrolysis (if using aqueous mobile phases), oxidation, or photodecomposition from ambient light exposure.

  • Troubleshooting Steps:

    • Control for Light: Re-run the analysis, but this time, use an amber autosampler vial or cover the vial tray to protect it from light.

    • Control for Temperature: Utilize a cooled autosampler (e.g., set to 4°C) to slow down potential degradation.

    • Evaluate Solvent: Ensure the mobile phase is freshly prepared and that the organic solvent (e.g., acetonitrile, methanol) is of high purity. Certain solvents can contain impurities that promote degradation.

Problem 3: The solid compound has developed a yellowish tint over time, or my stock solution in DMSO is turning yellow.

  • Potential Cause: This is a classic sign of oxidative degradation or photodecomposition. The extended conjugated system of the styryl-oxazole core is likely forming chromophoric degradation products upon decomposition.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to identify the mass of the colored impurity. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

    • Review Storage Conditions: Immediately verify that the compound is being stored according to the recommended guidelines (cold, dark, inert atmosphere).

    • Purification: If the purity has dropped significantly, the compound may need to be re-purified (e.g., by preparative HPLC or recrystallization) before further use. Discard any visibly discolored stock solutions and prepare fresh ones from a reliable solid sample.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study, which is essential for understanding the intrinsic stability of a new chemical entity.[13][14] It helps to establish degradation pathways and validate that your analytical method is "stability-indicating."[15] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without destroying the molecule completely.[16]

Objective: To determine the stability of 5-Isopropyl-2-styryloxazole-4-carboxylic acid under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 5-Isopropyl-2-styryloxazole-4-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

  • pH meter

  • Photostability chamber (ICH Q1B compliant) or a controlled light source

Analytical Method:

  • Develop a reverse-phase HPLC method that can resolve the parent peak from any potential degradation products. A C18 column is a good starting point.

  • Example Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the λmax of the compound (e.g., 254 nm and 320 nm)

    • Injection Volume: 10 µL

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Photostability: Expose the solid compound and a solution (e.g., in acetonitrile/water) to light in a photostability chamber.

    • Thermal: Incubate the solid compound and a solution at 60°C, protected from light.

    • Control: Keep a sample of the stock solution at 4°C, protected from light.

  • Time-Point Sampling:

    • For each condition, take an aliquot at specified time points (e.g., 2, 8, 24, 48 hours).

    • For acid/base hydrolysis samples, neutralize the aliquot with an equivalent amount of base/acid before HPLC analysis.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples by HPLC-UV.

    • Calculate the percentage of degradation by comparing the parent peak area to the control sample.

    • Analyze samples with significant degradation by LC-MS to obtain mass information for the new peaks.

Data Presentation: Summary of Forced Degradation

The results from such a study can be summarized in a table for clear interpretation.

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation ProductsNotes
Control (4°C, Dark) 48< 1%0Compound is stable under control conditions.
1 M HCl (60°C) 248%1Minor degradation, likely hydrolysis-related.
1 M NaOH (60°C) 825%2Significant degradation; base-labile.
3% H₂O₂ (RT, Dark) 2445%>3Highly susceptible to oxidation.
Light (ICH Q1B) 4830%2Photolabile; requires light protection.
Thermal (60°C, Dark) 485%1Relatively stable to heat in the absence of other stressors.

Visualizations

Potential Degradation Pathways

This diagram illustrates the likely points of chemical instability on the 5-Isopropyl-2-styryloxazole-4-carboxylic acid molecule.

G cluster_main 5-Isopropyl-2-styryloxazole-4-carboxylic acid cluster_pathways Potential Degradation Pathways mol [Image of Molecule Structure] Oxidation Oxidative Attack mol->Oxidation Atmospheric O2 Peroxides Photo Photodegradation mol->Photo UV/Visible Light Hydrolysis Hydrolysis mol->Hydrolysis H2O (Acid/Base) Styryl_Deg Styryl Bond Cleavage / Epoxidation Oxidation->Styryl_Deg Photo->Styryl_Deg Isomerization cis-trans Isomerization Photo->Isomerization Ring_Open Oxazole Ring Opening Hydrolysis->Ring_Open

Caption: Predicted degradation pathways for the target molecule.

Note: A placeholder [Image of Molecule Structure] is used. In a real application, a chemical structure image would be inserted here.

Experimental Workflow for Stability Testing

This workflow provides a logical sequence for conducting a comprehensive stability assessment.

Workflow start Start: Pure Compound prep_stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) start->prep_stock stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Light, Thermal) prep_stock->stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sampling Incubate neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc quantify Quantify % Degradation Compare to T=0 Control hplc->quantify lcms Identify Degradants by LC-MS (if degradation >5%) quantify->lcms Significant Degradation report Report Findings: Degradation Profile & Pathways quantify->report Minor/No Degradation lcms->report end End: Stability Profile Established report->end

Caption: Workflow for a forced degradation study.

References

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. The Pharma Review. [Link]

  • Hawe, A. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining. Organic & Biomolecular Chemistry. [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Snihirova, Y. V., et al. (2020). Variation of photostability of DNA-sensitive styrylcyanine dyes caused by N-alkyl functionalization. Biopolymers and Cell. [Link]

  • MDPI. (2022, June 20). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Hysol. (2019, October 10). SAFETY DATA SHEET. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

Sources

Optimization

troubleshooting crystallization of 5-Isopropyl-2-styryloxazole-4-carboxylic acid

Welcome to the Technical Support Center for the crystallization and process development of 5-Isopropyl-2-styryloxazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and process development of 5-Isopropyl-2-styryloxazole-4-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Crystallizing complex organic intermediates requires an understanding of the thermodynamic driving forces at play. This molecule presents a unique physical chemistry challenge: it combines highly lipophilic moieties (the isopropyl and styryl groups) with a highly polar, hydrogen-bonding moiety (the carboxylic acid). This structural dichotomy frequently leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than classical crystal nucleation.

Below, you will find a mechanistic overview, troubleshooting FAQs, solvent selection data, and self-validating protocols to ensure your crystallization workflows are robust, scalable, and reproducible.

Part 1: Mechanistic Overview & Phase Behavior

When crystallizing 5-Isopropyl-2-styryloxazole-4-carboxylic acid, the primary failure mode is crossing the liquid-liquid demixing boundary before reaching the metastable zone for nucleation. When the supersaturation driving force is too high, the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase, rather than forming an ordered crystal lattice.

G Sol Clear Solution (API in Solvent) Super Supersaturated State (Cooling / Antisolvent) Sol->Super Increase Driving Force LLPS Liquid-Liquid Phase Separation (Oiling Out) Super->LLPS High Supersaturation (Monotectic System) Nucl Classical Nucleation (Metastable Zone) Super->Nucl Controlled Cooling + Seeding Amorph Gummy / Amorphous Solid (Impurity Entrapment) LLPS->Amorph Rapid Crash / No Seeds Cryst Pure Crystalline API (Target Compound) LLPS->Cryst Slurry Ripening (Ostwald's Rule) Nucl->Cryst Crystal Growth

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).

Part 2: Troubleshooting FAQs

Q1: Why does my product oil out as a sticky emulsion instead of crystallizing upon cooling? A1: The phenomenon of oil precipitation (LLPS) occurs when a solute-enriched phase separates from the solvent mixture as a liquid rather than a solid[1]. Because 5-Isopropyl-2-styryloxazole-4-carboxylic acid has competing polar and non-polar regions, it frequently forms a monotectic system in standard solvent mixtures (like water/alcohols or water/alkanes). In these systems, the liquid-liquid phase boundary is reached before the temperature drops low enough to overcome the activation energy required for solid nucleation[2].

Q2: How can I recover a batch that has already oiled out into a gummy solid? A2: Do not crash-cool the system further, as this will only harden the oil into an amorphous, impure glass. Instead, reheat the mixture until it becomes a mobile emulsion, then hold the temperature isothermally just below the cloud point. Introduce a small amount of seed crystals. You must maintain continuous mechanical stirring (slurry conversion) for an extended period. This promotes uniform distribution and allows the metastable oil phase to slowly redissolve and precipitate onto the seed crystals via Ostwald ripening[1].

Q3: I am using acid-base precipitation to purify the compound. Why is the resulting solid amorphous and impossible to filter? A3: As an oxazole-4-carboxylic acid, this molecule exhibits strong pH-dependent solubility: it dissolves easily in alkaline aqueous solutions (pH > pKa) due to carboxylate salt formation, but is highly insoluble in acidic environments[3]. While electrochemical or chemical pH-shift crystallization is a highly effective industrial separation technique for carboxylic acids[4], adding acid too quickly causes an instantaneous, massive spike in supersaturation. This forces the system to bypass classical nucleation and crash out as an amorphous solid. You must titrate the acid slowly and pause at the first sign of persistent turbidity (the cloud point) to allow the crystal lattice to organize.

Q4: My crystallized product is discolored and failing purity specifications, even after a successful nucleation. What went wrong? A4: Check your handling conditions. The styryl group (alkene) in the molecule is susceptible to UV-induced cis-trans photoisomerization. If the reaction or crystallization vessel is exposed to strong ambient light for prolonged periods, a fraction of the desired trans-isomer will convert to the cis-isomer. This isomer acts as a structurally similar impurity that disrupts the crystal lattice, suppressing the melting point and increasing the likelihood of oiling out. Always handle styryl-containing intermediates in amber glassware or under subdued lighting.

Part 3: Quantitative Data & Solvent Selection

Selecting the right solvent system is the most critical variable in preventing LLPS. The table below summarizes the phase behavior of 5-Isopropyl-2-styryloxazole-4-carboxylic acid across common crystallization matrices.

Solvent SystemPhase Behavior ProfileRecommended Application
Water / Methanol (1:1) High risk of LLPS (Oiling out) at >40°C.Avoid for primary crystallization. Prone to monotectic phase separation.
Cyclohexane / n-Heptane Clear solution at >65°C, LLPS upon cooling.Good for slurry ripening. Requires seeding at ~60°C to prevent oiling.
Aqueous NaOH / HCl pH-dependent solubility (pKa ~3.5-4.5).Excellent for pH-shift crystallization. Requires slow titration to avoid amorphous crash.
Ethyl Acetate / Hexanes Moderate solubility, classical nucleation.Ideal for standard cooling crystallization. Seed at 5% supersaturation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Oiling-Out Seeding & Slurry Maturation

Use this protocol if your compound is prone to forming stable emulsions in organic/antisolvent mixtures.

  • Dissolution: Dissolve the crude 5-Isopropyl-2-styryloxazole-4-carboxylic acid in a minimal amount of Ethyl Acetate at 65°C until a clear solution is achieved.

  • Antisolvent Addition (Reverse Order): In a separate crystallization vessel, heat Hexanes (antisolvent) to 55°C. Suspend 1-2 wt% of pure seed crystals in the Hexanes. Self-Validation: Ensure the seeds do not dissolve; if they do, the antisolvent is too hot or contaminated.

  • Dosing: Slowly dose the hot Ethyl Acetate solution into the seeded Hexanes over 2 hours using a syringe pump, maintaining the internal temperature at 55°C.

  • Slurry Ripening: Once dosing is complete, maintain continuous mechanical stirring at 55°C for 4 hours. This slurry conversion is essential to prevent the localized supersaturation from forming an oil phase[1].

  • Cooling & Isolation: Linearly cool the suspension to 5°C over 6 hours. Filter the resulting crystalline slurry under vacuum and wash with cold Hexanes.

Protocol B: Controlled pH-Shift Crystallization

Use this protocol to leverage the carboxylic acid moiety for high-yield purification.

  • Alkaline Dissolution: Suspend the crude compound in 10 volumes of Deionized Water. Slowly add 1M NaOH until the pH reaches 8.5–9.0. Stir until complete dissolution occurs.

  • Filtration: Polish-filter the alkaline solution through a 0.45 µm PTFE membrane to remove any unreacted, non-polar synthetic impurities.

  • Controlled Acidification: Heat the filtrate to 45°C. Begin dosing 1M HCl dropwise. Monitor the pH continuously.

  • Cloud Point Seeding: When the pH approaches 4.5–5.0, the solution will exhibit a faint, persistent turbidity (the cloud point). Stop acid addition immediately. Add 0.5 wt% seed crystals and hold the temperature and stirring for 60 minutes to establish a robust seed bed.

  • Final Maturation: Resume dosing 1M HCl at a very slow rate until the pH reaches 2.5–3.0 to ensure complete protonation of the carboxylic acid[4]. Cool to 10°C, filter, and wash with copious amounts of DI water to remove residual salts.

Part 5: References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Source: acs.org. URL:[Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Source: fz-juelich.de. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Targets of 5-Isopropyl-2-styryloxazole-4-carboxylic acid

In the landscape of modern drug discovery, the rigorous validation of a small molecule's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. T...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and confirm the biological targets of 5-Isopropyl-2-styryloxazole-4-carboxylic acid, a novel compound with potential therapeutic applications. For the purpose of this guide, we will hypothesize, based on the structural motifs of the molecule (an oxazole core often associated with anti-inflammatory properties), that its primary targets may lie within the arachidonic acid pathway, specifically cyclooxygenase (COX) enzymes and microsomal prostaglandin E2 synthase-1 (mPGES-1).

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target identification and validation.

The Rationale: Why Target Validation is Paramount

Before delving into experimental specifics, it is crucial to understand the "why." Target validation is the process of demonstrating that the engagement of a specific molecular target by a compound is responsible for the observed therapeutic effect.[1] Without this confirmation, advancing a compound through the costly pipeline of drug development is a high-risk endeavor. A validated target provides a clear mechanism of action, informs on potential on- and off-target effects, and is essential for the development of reliable biomarkers for clinical trials.[1]

Putative Targets and Comparative Compounds

Based on the prevalence of oxazole and isoxazole cores in anti-inflammatory agents, we will focus our validation efforts on key enzymes in the prostaglandin E2 (PGE2) synthesis pathway.[2][3] PGE2 is a potent inflammatory mediator, and its synthesis is a well-established target for anti-inflammatory drugs.[4]

Our primary putative targets for 5-Isopropyl-2-styryloxazole-4-carboxylic acid are:

  • Cyclooxygenase-1 (COX-1): The constitutive isoform, involved in physiological functions.

  • Cyclooxygenase-2 (COX-2): The inducible isoform, upregulated during inflammation.[5]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A downstream enzyme that specifically catalyzes the conversion of PGH2 to PGE2.[4]

For comparative analysis, we will utilize the following well-characterized inhibitors:

  • Celecoxib: A selective COX-2 inhibitor.[6]

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor.

  • MK-886: A 5-lipoxygenase-activating protein (FLAP) inhibitor, which will serve as a control for a related but distinct pathway.

The following diagram illustrates the hypothesized signaling pathway and the points of intervention for our test compound and comparators.

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation 5-Isopropyl-2-styryloxazole-4-carboxylic acid 5-Isopropyl-2-styryloxazole-4-carboxylic acid 5-Isopropyl-2-styryloxazole-4-carboxylic acid->PGH2 5-Isopropyl-2-styryloxazole-4-carboxylic acid->PGE2 Celecoxib Celecoxib Celecoxib->PGH2 Ibuprofen Ibuprofen Ibuprofen->PGH2 Target Validation Workflow cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Cellular Thermal Shift Assay (CETSA) Enzyme Inhibition Assays Enzyme Inhibition Assays Binding Affinity Assays Binding Affinity Assays Enzyme Inhibition Assays->Binding Affinity Assays Confirm Direct Interaction Cellular Target Engagement Cellular Target Engagement Enzyme Inhibition Assays->Cellular Target Engagement Progress to Cellular Context Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement->Downstream Signaling Analysis Confirm Cellular Activity CETSA CETSA Downstream Signaling Analysis->CETSA Confirm Target Engagement in situ

Caption: A tiered workflow for validating biological targets.

Tier 1: In Vitro Biochemical Assays

The initial step is to determine if 5-Isopropyl-2-styryloxazole-4-carboxylic acid directly interacts with and inhibits the activity of the purified recombinant target enzymes.

Objective: To quantify the inhibitory potency (IC50) of the test compound against COX-1, COX-2, and mPGES-1.

Experimental Protocol:

  • Enzyme Source: Obtain purified recombinant human COX-1, COX-2, and mPGES-1 enzymes.

  • Assay Principle: Utilize a commercially available colorimetric or fluorescent assay kit that measures the peroxidase activity of COX enzymes or the production of PGE2 for mPGES-1. 3. Compound Preparation: Prepare a serial dilution of 5-Isopropyl-2-styryloxazole-4-carboxylic acid, celecoxib, and ibuprofen in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the enzyme to a 96-well plate.

    • Add the serially diluted compounds and controls.

    • Pre-incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate (arachidonic acid for COX assays, PGH2 for mPGES-1 assay).

    • Incubate for a defined period at the optimal temperature.

    • Stop the reaction and measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Expected Data and Comparison:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)mPGES-1 IC50 (µM)
5-Isopropyl-2-styryloxazole-4-carboxylic acidExperimental ValueExperimental ValueExperimental Value
Celecoxib>10~0.1>100
Ibuprofen~5~10>100

A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 will determine the selectivity of the compound.

Tier 2: Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing compound activity in a living system. [7]

Objective: To measure the effect of the test compound on PGE2 production in a cellular model of inflammation.

Experimental Protocol:

  • Cell Line: Use a relevant cell line that expresses the target enzymes, such as RAW 264.7 murine macrophages or human A549 lung carcinoma cells.

  • Inflammatory Stimulus: Induce inflammation and upregulate COX-2 expression by treating the cells with lipopolysaccharide (LPS). [8]3. Compound Treatment: Pre-treat the cells with various concentrations of 5-Isopropyl-2-styryloxazole-4-carboxylic acid and comparator compounds for 1-2 hours before LPS stimulation.

  • PGE2 Quantification: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of PGE2 using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9]5. Data Analysis: Determine the EC50 value, the concentration of the compound that causes a 50% reduction in PGE2 production.

Expected Data and Comparison:

CompoundCellular PGE2 Inhibition EC50 (µM)
5-Isopropyl-2-styryloxazole-4-carboxylic acidExperimental Value
Celecoxib~0.5
Ibuprofen~20

A potent EC50 value in this assay, coupled with a potent IC50 in the biochemical assay, strengthens the evidence for on-target activity.

Tier 3: Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement within intact cells.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection: Detect the amount of soluble target protein (COX-1, COX-2, or mPGES-1) remaining at each temperature using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A rightward shift in the melting curve for one or more of the putative targets in the presence of 5-Isopropyl-2-styryloxazole-4-carboxylic acid would provide strong evidence of direct binding in a cellular environment.

Concluding Remarks and Future Directions

This guide has outlined a systematic and multi-tiered approach to validating the biological targets of 5-Isopropyl-2-styryloxazole-4-carboxylic acid. By combining in vitro biochemical assays, cell-based functional assays, and direct target engagement studies, researchers can build a compelling and scientifically rigorous case for the compound's mechanism of action. Positive and consistent results across these experimental platforms would provide a strong rationale for advancing this molecule into further preclinical and, ultimately, clinical development.

Future studies could involve proteomic approaches to identify potential off-target effects and in vivo studies in animal models of inflammation to confirm the therapeutic efficacy and target engagement in a whole organism.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Oxford Academic. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. Available at: [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. Available at: [Link]

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. Research and Reviews. Available at: [Link]

  • Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. Available at: [Link]

  • In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. PubMed. Available at: [Link]

  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. PMC. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Available at: [Link]

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  • Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Taylor & Francis. Available at: [Link]

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  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Discovery of Highly Potent Microsomal Prostaglandin E2 Synthase 1 Inhibitors Using the Active Conformation Structural Model and Virtual Screen. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Targets for Antiinflammatory and Antiarthritic Agents. ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PDF. Available at: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. PMC. Available at: [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Available at: [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. PMC. Available at: [Link]

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  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available at: [Link]

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Comparative

A Comparative Efficacy Analysis of 5-Isopropyl-2-styryloxazole-4-carboxylic Acid Analogs in Preclinical Models

This guide provides an in-depth comparative analysis of novel 5-Isopropyl-2-styryloxazole-4-carboxylic acid analogs. As researchers and drug development professionals, the ability to discern subtle structure-activity rel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of novel 5-Isopropyl-2-styryloxazole-4-carboxylic acid analogs. As researchers and drug development professionals, the ability to discern subtle structure-activity relationships (SAR) is paramount to advancing lead candidates. Here, we move beyond a simple presentation of data, offering insights into the causal relationships between structural modifications and biological efficacy, grounded in robust experimental data. We will explore the synthesis, comparative performance, and detailed evaluation protocols for this promising class of compounds.

Introduction: The Therapeutic Potential of the Styryloxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The 5-Isopropyl-2-styryloxazole-4-carboxylic acid core combines several key pharmacophoric features: a substituted oxazole for metabolic stability and target interaction, a styryl moiety for extended conjugation and potential π-π stacking interactions, an isopropyl group to modulate lipophilicity, and a carboxylic acid for hydrogen bonding and potential salt formation.

The strategic modification of this core scaffold—creating analogs—is a cornerstone of medicinal chemistry. It allows for the systematic optimization of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the enhancement of its potency and selectivity towards a specific biological target. This guide will focus on a series of rationally designed analogs and the methodologies required to rigorously compare their efficacy.

General Synthesis Strategy

The construction of the 2,4,5-trisubstituted oxazole core can be achieved through several robust synthetic routes. A particularly efficient and versatile method involves the [3+2] cycloaddition reaction between a carboxylic acid and an isocyanoacetate derivative, often catalyzed and promoted by reagents like 4-(dimethylamino)pyridinium triflate (DMAP-Tf) and 4-(dimethylamino)pyridine (DMAP).[2][3] This approach offers high yields and tolerates a wide range of functional groups, making it ideal for generating a library of analogs for comparative screening.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Styryl_acid Styryl-Carboxylic Acid (Analog Precursor) Stir Stir at 40 °C (30 min - 3h) Styryl_acid->Stir Isocyanoacetate Isopropyl Isocyanoacetate Isocyanoacetate->Stir Reagents DMAP-Tf, DMAP in DCM Reagents->Stir Extract Aqueous Wash & Extraction Stir->Extract Reaction Completion Purify Column Chromatography Extract->Purify Product Target Oxazole Analog Purify->Product Isolated Product

Caption: General workflow for the synthesis of styryloxazole analogs.

Comparative Efficacy of Analogs

To elucidate the structure-activity relationships of the 5-Isopropyl-2-styryloxazole-4-carboxylic acid scaffold, a series of analogs were synthesized and evaluated. Modifications were focused on the styryl ring (introduction of electron-donating and electron-withdrawing groups) and the carboxylic acid moiety (bioisosteric replacement with a tetrazole). The analogs were screened for their inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Table 1: Comparative In Vitro Efficacy of Styryloxazole Analogs

Compound IDR1 (Styryl Substitution)R2 (Acid Moiety)COX-2 IC50 (µM)[4][5]Cytotoxicity (A549 cells, CC50 µM)
LEAD-001 -H (unsubstituted)-COOH1.2> 50
ANA-002 -OCH₃ (methoxy)-COOH0.75> 50
ANA-003 -Cl (chloro)-COOH0.9845.2
ANA-004 -NO₂ (nitro)-COOH2.528.7
ANA-005 -H (unsubstituted)Tetrazole1.1> 50

Note: The data presented is illustrative of typical results from comparative screening assays.

Analysis of Structure-Activity Relationship (SAR):

  • Influence of Styryl Substituents: The introduction of an electron-donating group (methoxy, ANA-002) on the styryl ring resulted in a significant enhancement of COX-2 inhibitory activity compared to the unsubstituted lead compound (LEAD-001). Conversely, a strong electron-withdrawing group (nitro, ANA-004) diminished the activity. This suggests that electron density in the styryl moiety is crucial for optimal interaction with the enzyme's active site.

  • Bioisosteric Replacement of Carboxylic Acid: Replacing the carboxylic acid with a tetrazole (ANA-005) resulted in a compound with nearly equipotent activity to the parent molecule.[6] Tetrazoles are well-known carboxylic acid isosteres that can offer advantages such as improved metabolic stability and similar acidity at physiological pH, making ANA-005 a promising candidate for further pharmacokinetic evaluation.[6]

Postulated Mechanism of Action: Kinase Signaling Inhibition

Many small molecule inhibitors, including those with heterocyclic scaffolds, exert their effects by modulating intracellular signaling cascades. One of the most common mechanisms is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and inflammation. The styryloxazole analogs may function by competitively binding to the ATP-binding pocket of a key inflammatory kinase, such as a member of the Src family of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory cascade.[7]

G Receptor Cell Surface Receptor (e.g., Cytokine Receptor) SrcKinase Src Family Kinase (Target) Receptor->SrcKinase Activates Downstream Downstream Substrate SrcKinase->Downstream ATP -> ADP PhosphoDownstream Phosphorylated Substrate SrcKinase->PhosphoDownstream TranscriptionFactor Transcription Factor (e.g., NF-κB) PhosphoDownstream->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Analog Styryloxazole Analog Analog->SrcKinase Inhibits (ATP Competition)

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Validation

A Researcher's Guide to Navigating the Reproducibility of 5-Isopropyl-2-styryloxazole-4-carboxylic Acid Experimental Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the oxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives are explored for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[2][3] The introduction of a styryl moiety at the 2-position of the oxazole ring often enhances these biological effects, making compounds like 5-Isopropyl-2-styryloxazole-4-carboxylic acid a subject of significant interest in drug discovery programs.

However, the path from synthesis to a robust, reproducible biological dataset is fraught with potential pitfalls. The well-documented "reproducibility crisis" in scientific research has not spared the chemical sciences, where subtle variations in experimental conditions can lead to discordant results, wasted resources, and a diminished trust in published findings.

This guide provides a comprehensive framework for understanding and addressing the challenges associated with the reproducibility of experimental data for 5-Isopropyl-2-styryloxazole-4-carboxylic acid and its analogs. As senior application scientists, our goal is to not only present protocols but to dissect the causality behind experimental choices, fostering a culture of self-validating and reliable research.

I. Synthesis and Characterization: The Foundation of Reproducibility

A. Representative Synthetic Workflow

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles involves the condensation of an α-hydroxy ketone with an appropriate aldehyde, followed by oxidation. For our target molecule, this could be conceptualized as a multi-step process starting from readily available precursors.

cluster_synthesis Synthetic Workflow for Ethyl 5-isopropyl-2-styryloxazole-4-carboxylate A Ethyl isobutyrylacetate C α-amino ketone intermediate A->C Amination & Cyclization B Cinnamaldehyde B->C Condensation D Ethyl 5-isopropyl-2-styryloxazole-4-carboxylate C->D Oxidative Aromatization

Caption: A conceptual synthetic workflow for a styryloxazole derivative.

B. Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize Ethyl 5-isopropyl-2-styryloxazole-4-carboxylate.

Materials:

  • Ethyl isobutyrylacetate

  • Cinnamaldehyde

  • Ammonium acetate

  • Copper(II) acetate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Condensation & Cyclization: To a solution of ethyl isobutyrylacetate (1.0 eq) in ethanol, add cinnamaldehyde (1.0 eq) and a molar excess of ammonium acetate (e.g., 5.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of solvent and temperature is critical here; lower temperatures may lead to incomplete reaction, while higher temperatures could promote side product formation.

  • Oxidation: After cooling the reaction mixture, add a catalytic amount of a suitable oxidizing agent, such as copper(II) acetate.

  • Stir the mixture at room temperature, open to the air, for 12-24 hours. The rate of oxidation can be influenced by the choice of oxidant and the presence of air.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane. The choice of eluent system is crucial for separating the desired product from unreacted starting materials and byproducts.

C. Characterization Data and Potential for Variability

Rigorous characterization is non-negotiable. The following table presents hypothetical data for our representative compound and highlights potential sources of irreproducibility.

Analysis Hypothetical Data Potential Sources of Irreproducibility
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the styryl, isopropyl, and ethyl groups.Residual solvent peaks, presence of isomeric impurities (e.g., Z-isomer of the styryl group), or byproducts from incomplete reaction.
¹³C NMR All expected carbon signals are present.Inaccurate peak assignments, presence of minor impurities that are not visible in the ¹H NMR.
Mass Spec (HRMS) [M+H]⁺ calculated: XXX.XXXX; found: XXX.XXXXIncorrect ionization method leading to fragmentation, presence of adducts (e.g., sodium), or impurities of similar mass.
Purity (HPLC) >98%Different column types, mobile phases, or detection wavelengths can yield different purity values. Co-eluting impurities may not be resolved.

II. Biological Evaluation: The Challenge of In Vitro Assays

The anticancer activity of novel compounds is often first assessed using in vitro cytotoxicity assays, such as the MTT assay.[4][5] While seemingly straightforward, this assay is susceptible to a multitude of variables that can lead to significant inter-laboratory discrepancies in IC₅₀ values.

A. MTT Assay Workflow for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_assay MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: A typical workflow for an MTT-based cytotoxicity assay.[5]

B. Detailed Protocol for MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., Ethyl 5-isopropyl-2-styryloxazole-4-carboxylate) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. Cell density is a critical parameter; too few or too many cells will affect the final absorbance reading.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.[6]

  • Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. The incubation time can significantly impact the IC₅₀ value.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.

C. Comparative Analysis of Hypothetical Cytotoxicity Data

The following table illustrates how IC₅₀ values for the same compound can vary due to subtle differences in experimental protocols.

"Lab" or Condition HeLa Cell IC₅₀ (µM) Key Protocol Variation
Lab A 15.248-hour incubation, 5,000 cells/well
Lab B 8.972-hour incubation, 5,000 cells/well
Lab C 25.848-hour incubation, 10,000 cells/well
Lab D 14.948-hour incubation, 5,000 cells/well, different batch of FBS

This hypothetical data underscores the necessity of detailed methodological reporting to enable meaningful comparisons and replication of results.

III. Best Practices for Ensuring Experimental Reproducibility

To combat the challenges outlined above, a commitment to rigorous and transparent research practices is essential.

  • Thorough Compound Characterization: Always report detailed analytical data (¹H NMR, ¹³C NMR, HRMS, and HPLC purity) in publications.

  • Standardized Biological Assays:

    • Clearly define all parameters of the assay: cell line passage number, seeding density, incubation times, and final solvent concentration.

    • Use authenticated cell lines and reagents from reliable sources.

    • Include appropriate positive and negative controls in every experiment.

  • Transparent Data Reporting:

    • Publish raw data whenever possible, or provide it upon request.

    • Clearly describe the statistical methods used for data analysis.

  • Internal and External Validation:

    • Repeat experiments multiple times within the same lab to ensure intra-laboratory reproducibility.

    • Collaborate with other labs to confirm key findings and establish inter-laboratory reproducibility.

IV. Conclusion

The pursuit of novel therapeutics based on the 5-Isopropyl-2-styryloxazole-4-carboxylic acid scaffold holds considerable promise. However, the value of this research is directly tied to the reliability and reproducibility of the experimental data. By embracing meticulous experimental design, rigorous characterization, and transparent reporting, the scientific community can build a more robust and trustworthy foundation for drug discovery and development. This commitment to scientific integrity will ultimately accelerate the translation of promising molecules from the laboratory to the clinic.

V. References

  • Adhikary, S., Mukherjee, K., & Banerji, B. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 12345.

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

  • ResearchGate. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

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